molecular formula C13H15N3O B2365657 2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1181378-25-5

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2365657
CAS No.: 1181378-25-5
M. Wt: 229.283
InChI Key: XVPTVJDUIFDIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CAS 2098143-19-0) is a high-purity pyridazinone derivative supplied for pharmacological research. This compound belongs to a class of heterocyclic molecules demonstrating significant therapeutic potential in preclinical cardiovascular studies. Pyridazinone derivatives are investigated as novel vasodilating agents and have shown superior aortic vasorelaxant activity in experimental models, functioning through mechanisms that may involve endothelium-dependent pathways and the upregulation of eNOS mRNA expression . Researchers are exploring these compounds as potential alternatives to existing antihypertensive drugs like hydralazine, with some novel pyridazin-3-one derivatives exhibiting remarkably low EC50 values in the sub-micromolar range and demonstrating a considerable increase in aortic nitric oxide content . The core pyridazinone structure serves as a key pharmacophore in medicinal chemistry, with substitutions at the 2 and 6 positions significantly influencing biological activity . The specific structural features of this compound—including the 2-aminoethyl side chain at position 2 and the p-tolyl group at position 6—make it a valuable intermediate for further structure-activity relationship studies in cardiovascular drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPTVJDUIFDIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Keto Acids with Hydrazines

A foundational approach involves the cyclization of γ-keto acids with hydrazine derivatives. For 6-(p-tolyl)pyridazin-3(2H)-one, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid undergoes reflux with hydrazine hydrate in ethanol, yielding the dihydropyridazinone intermediate. This method, adaptable to p-tolyl incorporation, typically proceeds via:

  • Friedel-Crafts acylation of p-tolyl precursors (e.g., 4’-methylacetophenone) with succinic anhydride to form γ-keto acids.
  • Cyclization with hydrazine hydrate, eliminating water to form the 4,5-dihydropyridazin-3(2H)-one scaffold.

Dehydrogenation of the dihydro intermediate using bromine/acetic acid yields the fully aromatic pyridazinone.

Multicomponent Reactions (MCRs)

Ultrasound-assisted MCRs using arenes, cyclic anhydrides, and arylhydrazines in ionic liquid catalysts (e.g., [bmim]Br-AlCl3) enable rapid pyridazinone synthesis. For example:

  • p-Tolyl-containing arenes react with maleic anhydride and hydrazines under ultrasonic irradiation, forming 6-(p-tolyl)pyridazin-3(2H)-one in high yields (75–90%).
  • Advantages include reduced reaction times (≤1 h) and recyclable catalysts, though regioselectivity for p-tolyl positioning requires careful optimization.

Functionalization at the N-2 Position

Alkylation with 2-Bromoethylamine Derivatives

Introducing the 2-aminoethyl group at N-2 typically involves nucleophilic alkylation:

  • Protection of the amine : Boc-2-aminoethyl bromide reacts with 6-(p-tolyl)pyridazin-3(2H)-one in the presence of a base (e.g., K2CO3) in DMF at 60°C.
  • Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine.

Key Considerations :

  • Solvent polarity influences reaction efficiency, with DMF or DMSO preferred for solubilizing aromatic pyridazinones.
  • Over-alkylation is mitigated by using stoichiometric control (1.1 equiv of alkylating agent).

Hydrazide Intermediates and Reductive Amination

An alternative route employs hydrazide intermediates:

  • Synthesis of 6-(p-tolyl)-3(2H)-pyridazinone-2-yl-acetohydrazide via refluxing ethyl esters with hydrazine hydrate.
  • Condensation with aldehydes : Reaction with 2-nitrobenzaldehyde forms Schiff bases, which undergo catalytic hydrogenation (H2/Pd-C) to yield 2-(2-aminoethyl) derivatives.

Example Protocol :

  • 6-(p-Tolyl)-3(2H)-pyridazinone-2-yl-acetohydrazide (1 mmol) and 2-nitrobenzaldehyde (1.1 mmol) in ethanol, refluxed for 6 h, yield the Schiff base (72%).
  • Hydrogenation at 50 psi H2 for 12 h affords the target amine (65% yield).

Integrated Synthetic Routes

One-Pot Tandem Synthesis

Combining cyclocondensation and alkylation in a single pot enhances efficiency:

  • In situ generation of 6-(p-tolyl)pyridazin-3(2H)-one via Friedel-Crafts acylation and cyclization.
  • Direct alkylation with Boc-2-aminoethyl bromide without intermediate isolation.

Advantages :

  • Eliminates purification steps between stages.
  • Yields up to 68% for the tandem process.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces aryl groups post-cyclization:

  • 4-Chloro-5-methoxypyridazin-3(2H)-one reacts with p-tolylboronic acid under Pd(PPh3)4 catalysis to install the p-tolyl group.
  • Subsequent alkylation at N-2 completes the synthesis.

Analytical Data and Reaction Optimization

Table 1. Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (%) Reference
Cyclocondensation 4’-Methylacetophenone Hydrazine hydrate, reflux 58–65
Multicomponent Reaction p-Tolyl arene, maleic anhydride [bmim]Br-AlCl3, ultrasound 75–90
Alkylation (Boc-protected) 6-(p-tolyl)pyridazinone K2CO3, DMF, 60°C 70
Reductive Amination Pyridazinone hydrazide H2/Pd-C, ethanol 65

Mechanistic Insights and Challenges

Tautomerization Effects

Pyridazin-3(2H)-ones exhibit tautomerism between the keto (1) and enol (2) forms, influencing reactivity. DFT studies reveal that protic solvents (e.g., ethanol) stabilize the keto form, crucial for selective alkylation at N-2.

Steric and Electronic Factors

  • p-Tolyl substituent : Enhances electron density at C-6, directing electrophilic substitution but complicating N-2 alkylation due to steric hindrance.
  • Aminoethyl group : Protonation in acidic media can deactivate the amine, necessitating neutral or mildly basic conditions during functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aminoethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(2-aminoethyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, which includes an aminoethyl group and a p-tolyl moiety, influencing its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.26 g/mol. The presence of the p-tolyl group at the 6-position of the pyridazine ring is significant for its biological activity, as it can enhance hydrophobic interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminoethyl group can form hydrogen bonds, while the p-tolyl group contributes to hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects such as anti-cancer and anti-inflammatory activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tubulin polymerization, disrupt microtubule structures, and cause cell cycle arrest in cancer cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCC8276.26 ± 0.33Inhibition of microtubule polymerization
Similar derivativesNCI-H35816.00 ± 9.38Disruption of microtubule structure

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Preliminary results suggest that modifications on the pyridazine ring can enhance AChE inhibition.

Table 2: AChE Inhibition Studies

CompoundKi Value (µM)Reference
This compound0.049 ± 0.014
Tacrine0.226 ± 0.025Comparative standard

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that the compound inhibited the proliferation of human gastric and colorectal cancer cells in a concentration-dependent manner, indicating its potential as an anticancer agent .
  • AChE Inhibition : Another investigation highlighted the compound's ability to inhibit AChE effectively, suggesting its utility in developing treatments for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 2-(2-aminoethyl)-6-(p-tolyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic addition-elimination mechanisms, where precursors like 6-(p-tolyl)pyridazin-3(2H)-one react with aminoethylating agents (e.g., 2-bromoethylamine) under basic conditions (e.g., sodium ethoxide). Temperature control (60–80°C) and solvent choice (e.g., DMF or THF) are critical for optimizing yields (≥65%). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, aminoethyl CH₂ signals at δ 2.8–3.5 ppm).
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds ≈1.34 Å) and dihedral angles between the pyridazinone core and p-tolyl group, confirming spatial conformation .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₄H₁₆N₃O) and detects fragmentation patterns .

Q. What preliminary biological targets or activities have been reported for pyridazinone derivatives like this compound?

Pyridazinones are known to interact with phosphodiesterase (PDE) enzymes, particularly PDE-III and PDE-IV, which regulate cyclic nucleotide signaling. Preliminary assays (IC₅₀ values in µM range) suggest potential inotropic or vasodilatory effects. Structure-activity relationship (SAR) studies highlight the aminoethyl group’s role in enhancing solubility and target affinity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?

Density functional theory (DFT) calculations assess transition-state energetics for key steps (e.g., aminoethylation). Molecular docking predicts binding modes to PDE isoforms, guiding functional group modifications. Solvent effects are modeled using COSMO-RS to refine reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., PDE-III inhibition ranging from 0.5–5 µM) may arise from assay variability (e.g., enzyme source, substrate concentration). Standardized protocols (e.g., uniform cAMP/cGMP levels) and orthogonal assays (e.g., SPR binding kinetics) validate activity. Meta-analyses of SAR data identify outliers due to impurities or stereochemical factors .

Q. How does the compound’s stereoelectronic profile influence its metabolic stability and pharmacokinetics?

  • Cytochrome P450 interactions : Microsomal stability assays (e.g., human liver microsomes) identify major metabolites (e.g., N-dealkylation products).
  • LogP calculations : The aminoethyl group reduces hydrophobicity (predicted LogP ≈1.8), improving aqueous solubility but potentially limiting membrane permeability.
  • In silico ADMET predictions : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hERG inhibition) .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

  • CRISPR/Cas9 knockout models : Confirm target specificity by ablating PDE isoforms in cell lines and monitoring cAMP/cGMP levels.
  • Fluorescence resonance energy transfer (FRET) : Tracks real-time cyclic nucleotide dynamics in live cells.
  • Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) modulated by PDE inhibition .

Methodological Guidance

Q. How to troubleshoot low yields in the final synthetic step?

  • Byproduct analysis : LC-MS identifies side products (e.g., over-alkylated derivatives).
  • Reaction monitoring : In situ IR spectroscopy detects intermediate formation (e.g., imine or enamine intermediates).
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) may accelerate sluggish steps .

Q. What experimental controls are essential for reproducibility in biological assays?

  • Positive controls : Use established PDE inhibitors (e.g., milrinone for PDE-III).
  • Vehicle controls : Account for solvent effects (e.g., DMSO ≤0.1%).
  • Dose-response validation : Triplicate measurements across ≥6 concentrations ensure robust IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.